molecular formula C10H13BrN4O2 B13928288 1-(5-Bromo-3-nitropyridin-2-yl)-4-methylpiperazine

1-(5-Bromo-3-nitropyridin-2-yl)-4-methylpiperazine

Cat. No.: B13928288
M. Wt: 301.14 g/mol
InChI Key: ZKEMRVOTQLCKMS-UHFFFAOYSA-N
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Description

1-(5-Bromo-3-nitropyridin-2-yl)-4-methylpiperazine is a halogenated heterocyclic compound with the molecular formula C9H11BrN4O2 and a molecular weight of 287.11 g/mol . This compound is characterized by the presence of a bromine atom at the 5-position and a nitro group at the 3-position of the pyridine ring, along with a piperazine ring substituted at the 2-position.

Preparation Methods

The synthesis of 1-(5-Bromo-3-nitropyridin-2-yl)-4-methylpiperazine typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available 5-bromo-2-nitropyridine and 4-methylpiperazine.

    Reaction Conditions: The reaction is carried out in an appropriate solvent, such as dimethylformamide (DMF), under reflux conditions. A base, such as potassium carbonate (K2CO3), is often used to facilitate the reaction.

    Procedure: The 5-bromo-2-nitropyridine is reacted with 4-methylpiperazine in the presence of the base and solvent.

Chemical Reactions Analysis

1-(5-Bromo-3-nitropyridin-2-yl)-4-methylpiperazine undergoes various chemical reactions, including:

Common reagents used in these reactions include palladium catalysts for reduction and nucleophiles for substitution reactions. Major products formed depend on the specific reagents and conditions used.

Scientific Research Applications

1-(5-Bromo-3-nitropyridin-2-yl)-4-methylpiperazine has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is used in the study of biological pathways and mechanisms, particularly those involving halogenated heterocycles.

    Industry: The compound is used in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(5-Bromo-3-nitropyridin-2-yl)-4-methylpiperazine involves its interaction with specific molecular targets and pathways. The bromine and nitro groups play crucial roles in its reactivity and binding affinity. The compound can interact with enzymes, receptors, or other proteins, leading to modulation of biological activities. Detailed studies on its mechanism of action are limited, but it is believed to exert effects through its halogenated and nitro functionalities .

Comparison with Similar Compounds

1-(5-Bromo-3-nitropyridin-2-yl)-4-methylpiperazine can be compared with similar compounds such as:

Properties

Molecular Formula

C10H13BrN4O2

Molecular Weight

301.14 g/mol

IUPAC Name

1-(5-bromo-3-nitropyridin-2-yl)-4-methylpiperazine

InChI

InChI=1S/C10H13BrN4O2/c1-13-2-4-14(5-3-13)10-9(15(16)17)6-8(11)7-12-10/h6-7H,2-5H2,1H3

InChI Key

ZKEMRVOTQLCKMS-UHFFFAOYSA-N

Canonical SMILES

CN1CCN(CC1)C2=C(C=C(C=N2)Br)[N+](=O)[O-]

Origin of Product

United States

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